molecular formula C9H10N4S B5733348 N-ethyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine

N-ethyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine

Cat. No. B5733348
M. Wt: 206.27 g/mol
InChI Key: SEAPAUSLGKJKMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine involves cyclization reactions, where precursors such as thiosemicarbazides or thiohydrazides are cyclized into thiadiazoles in the presence of catalyzers like manganese(II) nitrate or acetate, resulting in the formation of the thiadiazole core. Such reactions are often facilitated by the loss of water or hydrogen sulfide, leading to the formation of the desired thiadiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

The molecular geometry and electronic structure of N-ethyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine have been thoroughly investigated, revealing stable conformers characterized by specific dihedral angles which contribute to its conformational flexibility. Advanced techniques such as DFT (Density Functional Theory) calculations and spectroscopic analyses (FT-IR, FT-Raman) provide insights into its optimized geometry, vibrational modes, and electronic transitions, showcasing the compound's stability and potential for non-linear optical behavior (Shukla et al., 2016).

Chemical Reactions and Properties

N-ethyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine participates in various chemical reactions, showcasing its reactivity towards nucleophiles and electrophiles. The molecule's functional groups facilitate interactions, such as N—H···N hydrogen bonding, which plays a crucial role in its crystal packing and stability. Its reactivity profile is influenced by the electronic properties of the thiadiazole and pyridine rings, which contribute to its potential as a precursor in synthetic chemistry for further functionalization and application in the synthesis of complex molecules (Wang et al., 2009).

properties

IUPAC Name

N-ethyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPAUSLGKJKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

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